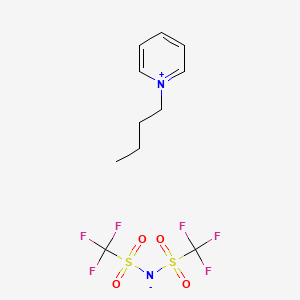

1-丁基吡啶双(三氟甲磺酰)酰亚胺

描述

1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide, also known as BPPF6, is a compound with the molecular formula C11H14F6N2O4S2 . It is a colorless to light yellow to light orange clear liquid . This compound is generally immediately available in most volumes .

Molecular Structure Analysis

The molecular structure of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide consists of a butylpyridinium cation and a bis(trifluoromethanesulfonyl)imide anion . The molecular weight of the compound is 416.4 g/mol .

Physical And Chemical Properties Analysis

1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide has a specific gravity of 1.45 and a refractive index of 1.44 . It has a maximum absorption wavelength of 335 nm in acetonitrile . The compound is hygroscopic and should be stored under inert gas .

科学研究应用

Lithium-Ion Battery Electrolytes

This compound has been reviewed for its potential to improve the electrochemical activity of lithium-ion batteries . The bis(trifluorosulfonyl)imide ions (TFSA−) in the compound can enhance the properties of lithium-ion batteries due to their diverse applications . They are solid-state materials that can acquire the shape of the container, with high density, viscosity, charge–discharge capacity, and conductivity .

Electrode Modification

1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide can be used in the modification of electrodes . This is applicable in the detection of dopamine and uric acid in human urine samples .

Solvent in Ullmann Homocoupling

This compound can also be used as a solvent in the Ullmann homocoupling of aryl halides or aryl boronic acids using copper nanoparticles .

Ionic Liquids

Ionic liquids (ILs) exhibit unique properties such as nonvolatility, high thermal stability, and high ionic conductivity . 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide, being an ionic liquid, finds applications in these areas .

Electrolytes in Sodium-Ion Batteries

Similar to lithium-ion batteries, this compound can also be used as electrolytes in sodium-ion batteries .

Dye-Sensitized Solar Cells

The compound is used as a medium in dye-sensitized solar cells .

Synthesis of Conducting Polymers

1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide is used as a medium for the synthesis of conducting polymers .

Intercalation Electrode Materials

Lastly, this compound is also used in the synthesis of intercalation electrode materials .

作用机制

Target of Action

1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide, also known as n-Butylpyridinium, is primarily used in the field of electrochemistry . Its main targets are the anode and cathode in lithium-ion batteries .

Mode of Action

This compound acts as an electrolytic material in lithium-ion batteries . It facilitates the charge-discharge cycle by enabling the movement of ions between the anode and cathode .

Biochemical Pathways

As an electrolytic material, n-Butylpyridinium doesn’t directly participate in biochemical pathways. Instead, it plays a crucial role in the electrochemical reactions within lithium-ion batteries .

Result of Action

The primary result of n-Butylpyridinium’s action is the facilitation of charge transfer in lithium-ion batteries . This results in the efficient functioning of the battery, including high energy density and long cycle life .

Action Environment

The action of n-Butylpyridinium can be influenced by various environmental factors. For instance, it is hygroscopic and should be stored under inert gas to avoid moisture . Its physical properties, such as viscosity and electrochemical window, can also be affected by temperature .

安全和危害

1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide can cause skin irritation and serious eye irritation . It is recommended to wash skin thoroughly after handling, wear protective gloves, eye protection, and face protection. If skin irritation occurs or eye irritation persists, medical advice or attention should be sought .

属性

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-butylpyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.C2F6NO4S2/c1-2-3-7-10-8-5-4-6-9-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-6,8-9H,2-3,7H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIHMDHAPXMAQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide | |

CAS RN |

187863-42-9 | |

| Record name | 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide?

A1: The molecular formula of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide is C13H17F6N3O4S2, and its molecular weight is 449.43 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers have used proton (1H) and carbon (13C) NMR to confirm the structure of N-Butylpyridinium bromide, an intermediate in the synthesis of 1-Butylpyridinium Bis(trifluoromethanesulfonyl)imide. [] Additionally, FTIR, TGA/DTG, DTA, UV–Visible, and Raman techniques have been employed to characterize derivatives like n-butylpyridinium tetrachloroferrate. []

Q3: What are some applications of N-Butylpyridinium-based ionic liquids?

A3: N-Butylpyridinium-based ionic liquids show promise in various applications:

- Extractive Desulfurization of Fuel: These ILs can selectively remove sulfur compounds like thiophene, benzothiophene, and dibenzothiophene from diesel fuel. [, ]

- Aromatic Extraction: They can separate aromatic hydrocarbons (like toluene) from aliphatic hydrocarbons (like heptane). [, , , , ]

- Catalytic Medium: Research explores their potential as a medium for catalytic hydrogenation reactions. []

- Electrolyte in Batteries and Capacitors: Poly(4-vinyl-N-butylpyridinium chloride), a derivative, has potential as an electrolyte in batteries and capacitors. []

Q4: How does the structure of the anion impact the performance of these ionic liquids?

A4: The anion significantly influences the properties and applications of N-Butylpyridinium-based ionic liquids. For example, in extractive desulfurization, the extraction efficiency follows the order of [NTf2]- > [SCN]- > [N(CN)2]-. [] This difference highlights the importance of anion selection for specific applications.

Q5: Are there any known limitations regarding material compatibility or stability?

A5: Research indicates that the miscibility and interaction of N-alkylpyridinium nitrates with different solvents can vary depending on the solvent's chemical properties. [] This finding suggests that careful consideration of solvent compatibility is crucial for specific applications.

Q6: Has computational chemistry been used to study N-Butylpyridinium-based ionic liquids?

A6: Yes, Density Functional Theory (DFT) calculations have been employed to:

- Investigate interactions: DFT helps understand the interactions between N-butylpyridinium nitrate and thiophenic compounds, providing insights into desulfurization mechanisms. [, ]

- Explore solvation properties: DFT has been used to study the solvation of carbon nanotubes in N-butylpyridinium-based ionic liquids, aiding in the development of dispersions. []

- Analyze molecular interactions: DFT helps probe intermolecular interactions in systems like polyvinylpyrrolidone (PVP) and N-butylpyridinium tetrafluoroborate, providing information on binding energies, enthalpy, and entropy changes. []

Q7: What about the environmental impact of N-Butylpyridinium-based compounds?

A8: While considered "greener" alternatives to volatile organic solvents, the environmental impact of these ionic liquids requires careful assessment. Research emphasizes the importance of understanding their ecotoxicological effects and developing strategies for mitigation and responsible waste management. [, , ]

Q8: What are some areas for future research on N-Butylpyridinium-based compounds?

A8: Promising areas include:

- Exploration of novel applications: Their unique properties could be explored for potential applications in areas like sensors, energy storage, and material science. [, ]

- Deepening understanding of toxicity and environmental fate: More research is needed to fully evaluate their long-term toxicological effects and develop sustainable practices for their use and disposal. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[3.5]nonane-6,8-dione](/img/structure/B1340185.png)

![(3As,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1340189.png)